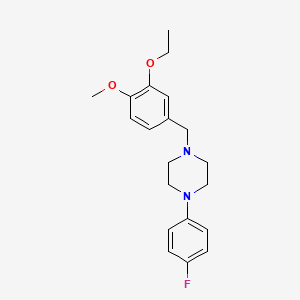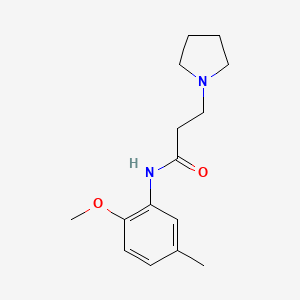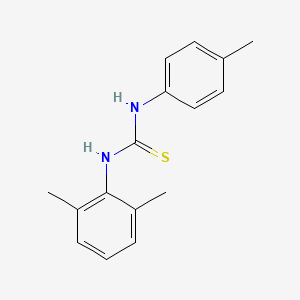
N-(3-chloro-2-methylphenyl)-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-methylthiourea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of thiourea derivatives that are known to have various biological properties.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-methylthiourea is not fully understood. However, it is believed that N-(3-chloro-2-methylphenyl)-N'-methylthiourea exerts its biological effects by inhibiting specific enzymes or receptors in the body. For example, N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells by inducing apoptosis, which is a form of programmed cell death. N-(3-chloro-2-methylphenyl)-N'-methylthiourea has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-methylthiourea in lab experiments is its relatively low toxicity. N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have low acute toxicity in animals, which makes it a safer alternative to other compounds that may have higher toxicity. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-methylthiourea is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-N'-methylthiourea. One area of interest is the development of N-(3-chloro-2-methylphenyl)-N'-methylthiourea derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-(3-chloro-2-methylphenyl)-N'-methylthiourea in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Furthermore, the potential use of N-(3-chloro-2-methylphenyl)-N'-methylthiourea as an analgesic and anti-inflammatory agent warrants further investigation. Finally, the development of novel synthetic methods for the preparation of N-(3-chloro-2-methylphenyl)-N'-methylthiourea and its derivatives may lead to the discovery of compounds with improved biological activities.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methylphenyl)-N'-methylthiourea involves the reaction of 3-chloro-2-methylaniline with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield N-(3-chloro-2-methylphenyl)-N'-methylthiourea. The purity of N-(3-chloro-2-methylphenyl)-N'-methylthiourea can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antifungal activities. N-(3-chloro-2-methylphenyl)-N'-methylthiourea has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. In addition, N-(3-chloro-2-methylphenyl)-N'-methylthiourea has been shown to have analgesic and anti-inflammatory properties.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-6-7(10)4-3-5-8(6)12-9(13)11-2/h3-5H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYASPXPJBYSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-methylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)

![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)

![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)

![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)

![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)
